1-[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone
Description
1-[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group and a benzisoxazole moiety
Properties
IUPAC Name |
1-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c1-9(18)11-4-7-14-13(8-11)15(19-17-14)10-2-5-12(16)6-3-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAYCTPDUCDKED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(ON=C2C=C1)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and 2-hydroxybenzoic acid.
Formation of Benzisoxazole: The 4-fluoroaniline undergoes a cyclization reaction with 2-hydroxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) to form the benzisoxazole ring.
Acylation: The resulting benzisoxazole derivative is then subjected to Friedel-Crafts acylation using acetyl chloride (CH₃COCl) and a Lewis acid catalyst like aluminum chloride (AlCl₃) to introduce the ethanone group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in an aqueous medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: 1-[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanoic acid.
Reduction: 1-[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone has diverse applications in scientific research:
Medicinal Chemistry: It serves as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and analgesic properties.
Biological Studies: The compound is used in studies investigating the interaction of benzisoxazole derivatives with biological targets such as enzymes and receptors.
Industrial Applications: It is employed in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism by which 1-[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to and inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: By inhibiting COX enzymes, the compound can reduce the production of pro-inflammatory mediators like prostaglandins, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
- 1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone
- 1-[3-(4-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone
- 1-[3-(4-Bromophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone
Comparison:
- Uniqueness: The presence of the fluorine atom in 1-[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone imparts unique electronic properties that can influence its reactivity and biological activity. Fluorine’s high electronegativity and small size can enhance the compound’s binding affinity to biological targets and improve its metabolic stability compared to its chloro, methyl, and bromo analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
1-[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
- Molecular Formula : C21H13ClF4N4O
- Molecular Weight : 448.80 g/mol
- CAS Number : 338772-44-4
Biological Activity Overview
The biological activity of this compound has been explored in various studies, primarily focusing on its pharmacological properties and potential therapeutic applications.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Receptor Modulation : It interacts with specific receptors in the central nervous system, potentially influencing neurotransmitter systems.
Structure-Activity Relationship (SAR)
The structural modifications of benzisoxazole derivatives have been crucial in determining their biological activities. The presence of the fluorophenyl group is significant for enhancing lipophilicity and receptor binding affinity.
| Structural Feature | Impact on Activity |
|---|---|
| Fluorophenyl Group | Increases potency |
| Benzisoxazole Core | Essential for activity |
| Ethanone Moiety | Influences metabolic stability |
Case Studies
Several studies have documented the biological effects of this compound:
-
Anticancer Activity
- A study demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism was linked to apoptosis induction and cell cycle arrest.
-
Neuroprotective Effects
- Research indicated that this compound provided neuroprotection in models of neurodegenerative diseases. It was found to reduce oxidative stress and inflammation in neuronal cells.
-
Antimicrobial Properties
- Preliminary investigations revealed antimicrobial activity against specific bacterial strains, indicating a possible application in treating infections.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving:
Condensation : Reacting 4-fluorophenylhydrazine with a benzisoxazole precursor under reflux in ethanol with a catalyst like piperidine (common in pyrazole/benzisoxazole syntheses) .
Acylation : Introducing the ethanone group via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., ethanol vs. DMF) and catalyst loading to improve yield (typically 60–80%) and purity (>95% by NMR).
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for validation?
- Methodological Answer :
- X-ray crystallography : Resolves bond lengths, angles, and dihedral angles (e.g., C–F bond: ~1.34 Å, benzisoxazole ring planarity) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; ethanone carbonyl at ~200 ppm in ¹³C) .
- IR : Validate functional groups (C=O stretch at ~1680 cm⁻¹; benzisoxazole C–O–N vibrations at ~1250 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
